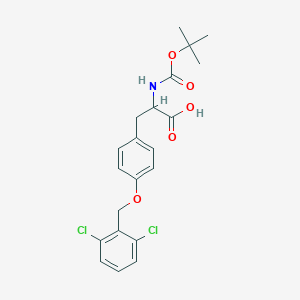

O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine

描述

O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C21H23Cl2NO5 and its molecular weight is 440.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that this compound is a derivative of l-tyrosine, a key amino acid involved in protein synthesis . The tert-butoxycarbonyl (Boc) group is commonly used to protect the nitrogen atoms of amino acids during peptide synthesis .

Mode of Action

The boc group in the compound can be removed via certain chemical reactions, revealing the active amino acid for interaction with its targets .

Pharmacokinetics

The compound’s molecular weight of 4403 g/mol could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Action Environment

It’s worth noting that the compound has a melting point of 133-135 °c , which could potentially affect its stability under certain conditions.

生物活性

O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine (O-2,6-DCBL-Tyr) is a synthetic derivative of the amino acid L-tyrosine, characterized by its unique structure which includes a tert-butoxycarbonyl (Boc) protecting group and a 2,6-dichlorobenzyl (DCB) moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C21H23Cl2NO5

- Molecular Weight : 440.3 g/mol

- Purity : Typically around 95%.

The biological activity of O-2,6-DCBL-Tyr is primarily attributed to its role as a building block in peptide synthesis. The Boc group protects the amine functionality at the N-terminus, while the DCB group protects the phenolic hydroxyl group. This selective protection allows for controlled peptide bond formation during solid-phase peptide synthesis (SPPS). Upon cleavage of the DCB group under mild acidic conditions, the free tyrosine hydroxyl group can participate in various biochemical interactions, making it useful for studying protein-protein interactions (PPIs) and neurotransmitter synthesis .

Biological Applications

Case Studies and Research Findings

Several studies have explored the biological activities and applications of this compound:

Study 1: Neurotransmitter Interaction

A study indicated that O-2,6-DCBL-Tyr can interact with specific receptors related to neurotransmission and pain modulation. The compound's ability to enhance ligand binding affinity was measured using fluorescence spectroscopy and mass spectrometry techniques.

Study 2: Peptide Synthesis

In peptide synthesis applications, O-2,6-DCBL-Tyr was utilized as a building block in creating novel peptides with enhanced biological activity. The Boc protecting group was effectively removed under mild conditions, allowing for subsequent reactions that yielded biologically active peptides .

Study 3: Pharmacokinetics

Research is ongoing to assess the pharmacokinetics and bioavailability of this compound. Initial findings suggest that its unique chlorinated structure may confer improved metabolic stability against enzymatic degradation compared to other L-tyrosine derivatives .

Comparative Analysis

To better understand the uniqueness of this compound in comparison to other compounds with similar structures, consider the following table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-tert-butoxycarbonyl-L-tyrosine | Contains only one chlorine atom | Less potent in enhancing opioid receptor activity |

| O-(2,6-dimethylbenzyl)-N-tert-butoxycarbonyl-L-tyrosine | Dimethyl substitutions instead of chlorine | Different metabolic stability |

| N-(tert-butoxycarbonyl)-O-cyclohexyl-L-tyrosine | Cyclohexyl group instead of chlorinated benzene | Variation in hydrophobicity affecting binding |

This table illustrates how the chlorinated structure of this compound may confer distinct biological activities compared to other derivatives of L-tyrosine.

科学研究应用

Peptide Synthesis

Overview

O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects the amine functionality while the DCB group protects the phenolic hydroxyl group of the tyrosine residue. This selective protection allows for controlled peptide bond formation.

Key Benefits

- Stability : The Boc group can be removed under mild acidic or basic conditions, facilitating the release of active L-tyrosine for further reactions.

- Controlled Reactions : The DCB group can be cleaved selectively, allowing for the study of protein-protein interactions and other biochemical processes.

Data Table: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Therapeutic Peptides | Used in developing peptides with enhanced biological activity. |

| Protein Interaction Studies | Enables monitoring of protein interactions through fluorescence spectroscopy or mass spectrometry. |

Drug Development

Overview

Research indicates that this compound may have therapeutic applications due to its potential neuroprotective properties and ability to influence neurotransmitter synthesis. It has been explored for enhancing opioid ligands' potency, suggesting a role in pain management therapies.

Case Studies

- Neuroprotective Properties : Studies show that compounds derived from L-tyrosine can enhance neurotransmitter levels, potentially aiding in conditions like depression and anxiety.

- Opioid Ligands : Incorporation of this compound into opioid structures has demonstrated improved binding affinity to receptors involved in pain modulation.

Data Table: Drug Development Applications

| Application Area | Description |

|---|---|

| Pain Management | Enhances ligand binding affinity for opioid receptors. |

| Neurological Disorders | Potential for treating conditions related to neurotransmitter imbalances. |

Bioconjugation

Overview

The compound is also utilized in bioconjugation processes to attach biomolecules to drugs or imaging agents. This application is critical for developing targeted drug delivery systems and diagnostic tools.

Key Benefits

- Targeted Delivery : Enhances the specificity of drug delivery systems by allowing precise attachment of therapeutic agents to target cells.

- Improved Diagnostics : Facilitates the development of imaging agents that can selectively bind to disease markers.

Data Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Attaches biomolecules to enhance specificity and efficacy. |

| Diagnostic Tools | Develops imaging agents for better disease detection. |

Research in Neuroscience

Overview

Due to its structural characteristics, this compound is a candidate for studying neurotransmitter interactions and understanding various neurological disorders.

Key Insights

- Receptor Interactions : The compound's ability to modulate receptor interactions makes it valuable in pharmacological research focused on developing treatments for neurological disorders.

Data Table: Neuroscience Research Applications

| Application Area | Description |

|---|---|

| Neurotransmitter Studies | Investigates interactions affecting mood and cognition. |

| Neurological Disorder Research | Aids in understanding mechanisms underlying diseases like Parkinson's and Alzheimer's. |

化学反应分析

Deprotection Reactions

The tert-butoxycarbonyl (Boc) and 2,6-dichlorobenzyl (DCB) protecting groups in O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine undergo selective cleavage under specific conditions:

- The Boc group is cleaved via TFA in dichloromethane (1–2 h, 25°C) , yielding the primary amine for subsequent peptide bond formation .

- The DCB group requires anhydrous hydrogen fluoride (HF) with p-cresol (0°C, 1–2 h) for cleavage without O→C rearrangement .

Substitution Reactions

The chlorine atoms on the benzyl group participate in nucleophilic aromatic substitution:

- Substitution at the 2,6-positions is sterically hindered, requiring elevated temperatures (80–100°C) for completion .

Oxidation and Reduction

The phenolic hydroxyl group (after DCB cleavage) and aromatic ring undergo redox transformations:

- KMnO₄ oxidation yields quinones, which are electrophilic and useful for crosslinking studies.

Comparative Reactivity with Tyrosine Derivatives

The 2,6-dichlorobenzyl substitution confers distinct reactivity compared to other protected tyrosine analogs:

| Compound | Protecting Groups | Stability in TFA | Cleavage Conditions | Unique Reactivity |

|---|---|---|---|---|

| N-Boc-O-cyclohexyl-L-tyrosine | Boc, cyclohexyl | Stable | HF/p-cresol | Enhanced hydrophobicity |

| N-Boc-O-(2-bromobenzyl)-L-tyrosine | Boc, 2-bromobenzyl | Partially stable | H₂/Pd-C | Bromine allows cross-coupling reactions |

| O-2,6-DCBL-N-Boc-L-tyrosine | Boc, 2,6-dichlorobenzyl | Stable | HF/p-cresol | Resists racemization during SPPS |

- The 2,6-dichloro substitution prevents racemization during peptide elongation, a common issue with less hindered analogs .

Synthetic Pathways

A optimized route for large-scale production involves:

属性

IUPAC Name |

3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODHIGHXRDNRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40298-71-3 | |

| Record name | L-Tyrosine, O-((2,6-dichlorophenyl)methyl)-N-((1,1-dimethylethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040298713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334369 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(tert-butoxy)carbonyl]-O-[(2,6-dichlorophenyl)methyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。